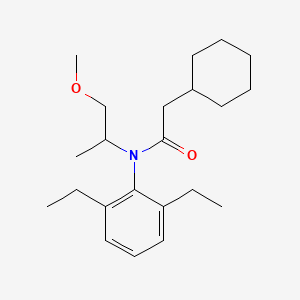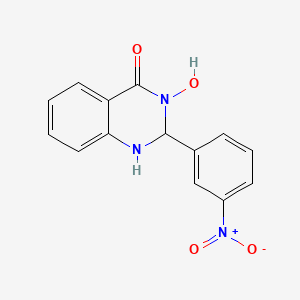
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription, which plays a crucial role in the regulation of cell growth and proliferation. The purpose of
Mecanismo De Acción
CX-5461 works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By downregulating ribosomal RNA synthesis, CX-5461 induces a nucleolar stress response, leading to the activation of p53 and subsequent cell death in cancer cells. CX-5461 has also been shown to induce DNA damage, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, CX-5461 has been shown to induce autophagy, a process by which cells recycle damaged or unnecessary components. CX-5461 has also been shown to induce the expression of interferon-stimulated genes, which play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CX-5461 is its selectivity for RNA polymerase I transcription, which allows for the specific targeting of cancer cells. However, CX-5461 has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity concerns. In addition, the synthesis of CX-5461 is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on CX-5461. One area of interest is the development of CX-5461 analogs with improved efficacy and reduced toxicity. Another area of interest is the combination of CX-5461 with other cancer treatments, such as immunotherapy and targeted therapy. Finally, the development of biomarkers to predict response to CX-5461 may help to identify patients who are most likely to benefit from this treatment.
In conclusion, CX-5461 is a promising compound that has been studied extensively for its potential use in cancer treatment. Its selective inhibition of RNA polymerase I transcription makes it a promising candidate for the specific targeting of cancer cells. Further research is needed to fully understand the potential of CX-5461 and to develop more effective and less toxic analogs.
Métodos De Síntesis
The synthesis of CX-5461 involves several steps, including the reaction of 2-cyclohexylacetic acid with thionyl chloride to form 2-cyclohexylacetyl chloride. This intermediate is then reacted with N-(2,6-diethylphenyl)-N-(2-methoxy-1-methylethyl)amine to form the desired product, CX-5461. The overall yield of this process is approximately 20%.
Aplicaciones Científicas De Investigación
CX-5461 has been studied extensively for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. CX-5461 has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, CX-5461 has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(2,6-diethylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-5-19-13-10-14-20(6-2)22(19)23(17(3)16-25-4)21(24)15-18-11-8-7-9-12-18/h10,13-14,17-18H,5-9,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXLAVPMPYUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)COC)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5052823.png)

![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-(4-butoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5052870.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![{4-(4-methoxybenzyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5052893.png)
![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5052901.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B5052920.png)


![dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5052944.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)